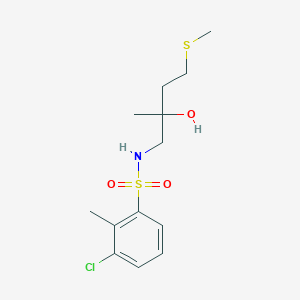

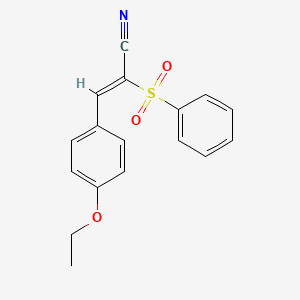

![molecular formula C11H7ClN2O2S B2682857 2-(chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 851116-06-8](/img/structure/B2682857.png)

2-(chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one, also known as CMFP, is a heterocyclic compound that has been studied extensively for its potential use in a variety of scientific research applications. CMFP has a unique structure that makes it an attractive candidate for a wide range of applications, including drug development, cancer research, and biochemistry.

Scientific Research Applications

Chemical Synthesis and Reactions

- A study by Brown et al. (1982) explored unfused heterobicycles like thienyl- and thiazolyl-pyrimidines with basic side chains for use in amplifying phleomycin (Brown, Cowden, & Strekowski, 1982).

- Djekou et al. (2006) developed an efficient synthesis method under microwave irradiation for bioactive 6-nitro-5H-thiazolo[3,2-a]pyrimidin-5-ones, starting from 7-Chloromethyl-6-nitro-5H-thiazolo[3,2-a]pyrimidin-5-one (Djekou, Gellis, El-Kashef, & Vanelle, 2006).

- Shi et al. (2018) reported a green approach for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting the step economy and easy purification in their method (Shi et al., 2018).

- A study by Voskressensky et al. (2015) on the synthesis of hexahydropyrimidothieno[3,2-c]azocines and spiro[pyrido[4,5']thieno[2,3-d]pyrimidines] demonstrates the potential of chloromethyl-thieno[2,3-d]pyrimidin-4(3H)-ones in complex chemical reactions (Voskressensky, Kovaleva, Borisova, Titov, Toze, Listratova, Khrustalev, & Varlamov, 2015).

Pharmacological and Biological Applications

- Shishoo et al. (1990) synthesized a series of 2-substituted thieno[2,3-d]pyrimidin-4-(3H) ones, including 2-chloromethyl variants, which exhibited notable antihyperlipaemic activity in animal models (Shishoo, Devani, Bhadti, Jain, Rathod, Goyal, Gandhi, Patel, & Naik, 1990).

- Tolba et al. (2018) created thieno[2,3-d]pyrimidin-4(3H)-one derivatives, highlighting their antimicrobial and anti-inflammatory properties, thereby suggesting potential pharmaceutical applications (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

- Alqasoumi et al. (2009) investigated novel thieno[2,3-d]pyrimidine derivatives for their radioprotective and antitumor activities, indicating the compound's relevance in cancer research (Alqasoumi, Ragab, Alafeefy, Galal, & Ghorab, 2009).

Molecular and Structural Studies

- Rajam et al. (2017) conducted a study involving pyrimidines, including 4-amino-5-chloro-2,6-dimethylpyrimidinium and its derivatives, which could inform the understanding of molecular recognition processes in pharmaceuticals (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Mechanism of Action

Target of Action

The primary target of the compound 2-(chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound 2-(chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one inhibits Cyt-bd . This inhibition disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to ATP depletion .

Biochemical Pathways

The inhibition of Cyt-bd by 2-(chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption leads to ATP depletion, affecting the downstream processes that rely on ATP for energy .

Result of Action

The result of the action of 2-(chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one is the inhibition of the growth of Mycobacterium tuberculosis due to ATP depletion . This leads to the disruption of various cellular processes, ultimately inhibiting the growth of the bacteria .

properties

IUPAC Name |

2-(chloromethyl)-5-(furan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2S/c12-4-8-13-10(15)9-6(5-17-11(9)14-8)7-2-1-3-16-7/h1-3,5H,4H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHFKTLABRFEBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CSC3=C2C(=O)NC(=N3)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one | |

CAS RN |

851116-06-8 |

Source

|

| Record name | 2-(chloromethyl)-5-(furan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride](/img/structure/B2682777.png)

![N-(4-chlorobenzyl)-2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2682781.png)

![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2682782.png)

![7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2682791.png)

![N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2682792.png)

![2-[2-(Methylamino)ethyl]benzoic acid;hydrobromide](/img/structure/B2682795.png)

![methyl 4-{[2-(4-chlorophenyl)-6-oxo-1(6H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B2682796.png)